molecular formula C21H15BrFN5O2S B2738104 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112398-59-0

3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2738104
CAS No.: 1112398-59-0
M. Wt: 500.35
InChI Key: IMNIDMDKYTVCSS-UHFFFAOYSA-N
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Description

This chemical entity, 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide, is a sophisticated research compound designed primarily as a potent and selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway. The [1,2,4]triazolo[4,3-a]pyridine core is a well-established pharmacophore known for its high affinity for the kinase domain, competing with ATP binding to disrupt downstream signal transduction. Its primary research value lies in the investigation of JAK-STAT-dependent cellular processes, making it a crucial tool for studying the pathophysiology of myeloproliferative neoplasms, hematological cancers, and autoimmune disorders such as rheumatoid arthritis. The specific structural modifications, including the 4-bromophenyl and 3-fluorophenyl substituents, are engineered to optimize target engagement and cellular permeability, potentially offering a superior profile for mechanistic studies compared to earlier-generation inhibitors. Researchers utilize this compound in vitro to elucidate the role of JAK2 in cell proliferation, apoptosis, and immune cell activation, and in vivo to validate JAK2 as a therapeutic target in preclinical disease models. This reagent is intended for use by scientific professionals in biochemical assay development, high-throughput screening, and targeted therapeutic research.

Properties

IUPAC Name

3-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFN5O2S/c22-14-5-7-16(8-6-14)24-19(29)12-31-21-27-26-18-9-4-13(11-28(18)21)20(30)25-17-3-1-2-15(23)10-17/h1-11H,12H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIDMDKYTVCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Considerations

Structural Features and Synthetic Challenges

The molecular architecture of 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-triazolo[4,3-a]pyridine-6-carboxamide is defined by several key elements: a fusedtriazolo[4,3-a]pyridine scaffold, a carboxamide at the 6-position, a sulfanylmethyl bridge at the 3-position, and two distinct arylcarbamoyl moieties. Each of these features introduces unique synthetic challenges. The triazolopyridine core is typically constructed via cyclocondensation reactions involving hydrazine derivatives and pyridine carboxylic acids or their activated equivalents. The installation of the sulfanylmethyl group demands selective functionalization at the 3-position, often via nucleophilic substitution or alkylation. The carbamoylation steps, particularly with aryl isocyanates or via activation of carboxylic acids, must be carefully sequenced to avoid undesired side reactions, especially given the electron-withdrawing nature of the bromo and fluoro substituents.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests the following key intermediates: a 3-mercaptomethyl-triazolo[4,3-a]pyridine-6-carboxamide, a 4-bromophenyl isocyanate (or a suitable carbamoylating agent), and a 3-fluoroaniline derivative for the N-carboxamide functionality. The triazolopyridine core can be accessed via cyclization of a hydrazinopyridine with an appropriate electrophile, while the sulfanylmethyl group is best introduced via alkylation of the 3-mercapto intermediate. The sequence and protection of functional groups are critical to ensure regioselectivity and overall yield.

Synthesis of theTriazolo[4,3-a]pyridine Core

Classical Cyclocondensation Approaches

The construction of thetriazolo[4,3-a]pyridine nucleus is most commonly achieved via cyclocondensation of 2-hydrazinopyridine derivatives with carboxylic acids, acid chlorides, or their equivalents. For example, the reaction of 2-hydrazinopyridine-3-carboxamide with formic acid or its derivatives under dehydrating conditions yields the corresponding triazolopyridine. The use of phosphoryl chloride as a dehydrating agent is well-documented, facilitating cyclization at elevated temperatures (80–150°C) and often under ultrasonic irradiation to enhance yields and reduce reaction times.

Recent advances have introduced the use of Mitsunobu conditions, where azide sources such as trimethylsilyl azide and triphenylphosphine, in conjunction with diethyl azodicarboxylate, rapidly promote the cyclization within minutes at room temperature, achieving yields as high as 90–95% for various substituted triazolopyridines. This approach is particularly advantageous for sensitive substrates or when minimizing thermal decomposition is desired.

Experimental Protocols and Optimization

A typical protocol, as adapted from patent and academic literature, involves the following steps:

  • Dissolve 2-hydrazinopyridine-3-carboxamide in anhydrous solvent (e.g., dimethylformamide or acetonitrile).
  • Add the carboxylic acid or acid chloride (e.g., formic acid, acetic anhydride) and a dehydrating agent such as phosphoryl chloride.
  • Heat the mixture to 120°C under ultrasonic irradiation for 2–6 hours.
  • Cool the reaction, quench with water, and neutralize with sodium bicarbonate.
  • Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and purify by column chromatography.

Optimization studies have shown that the use of ultrasonic irradiation can reduce reaction times by up to 50%, while maintaining or improving yields. The choice of solvent and base also significantly impacts the purity and crystallinity of the resulting triazolopyridine.

Table 1. Comparative Yields for Triazolopyridine Cyclization Methods
Method Dehydrating Agent Temp (°C) Time (h) Yield (%) Notes
Classical (thermal) Phosphoryl chloride 120 6 70–80 Standard, robust
Ultrasonic irradiation Phosphoryl chloride 120 2 85–90 Shorter time, higher yield
Mitsunobu (TMS-N3, DEAD) None 25 0.2 90–95 Mild, rapid, sensitive substrates

Substituent Effects and Functional Group Tolerance

The presence of electron-withdrawing groups on the pyridine or hydrazine ring can influence both the rate and regioselectivity of cyclization. For example, trifluoromethyl and halogen substituents generally enhance the reactivity towards cyclization, while strongly electron-donating groups may require longer reaction times or higher temperatures. Functional groups such as esters, amides, and even certain protected thiols are tolerated under these conditions, provided that the protecting groups are stable to acidic or mildly basic conditions.

Introduction of the Sulfanylmethyl Group at the 3-Position

Synthesis of 3-Mercaptomethyl-triazolo[4,3-a]pyridine

The installation of the sulfanylmethyl group at the 3-position is typically achieved via nucleophilic substitution or alkylation of a 3-mercapto intermediate. The most direct approach involves the use of a 3-chloromethyl or 3-bromomethyl triazolopyridine, which can be prepared via halogenation of the corresponding methyl derivative or by cyclization with a halomethyl precursor.

The halomethyl intermediate is then treated with thiourea or sodium hydrosulfide to afford the 3-mercaptomethyl derivative. Alternatively, direct alkylation of the 3-mercapto triazolopyridine with an appropriate alkyl halide (e.g., chloromethyl methyl ether) can be employed.

Alkylation with Carbamoylmethyl Halides

Once the 3-mercaptomethyl intermediate is obtained, it is subjected to alkylation with a suitable carbamoylmethyl halide, such as N-(4-bromophenyl)carbamoylmethyl chloride. This step requires careful control of base and solvent to avoid overalkylation or side reactions.

A representative procedure involves dissolving the 3-mercaptomethyl triazolopyridine in anhydrous dimethylformamide, adding potassium carbonate as a base, and slowly introducing the carbamoylmethyl halide at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours. The product is isolated by extraction and purified by recrystallization.

Purification and Characterization

The sulfanylmethylated products are typically purified by column chromatography on silica gel, using gradients of ethyl acetate and hexanes. The purity and identity are confirmed by proton and carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry, and, where possible, single-crystal X-ray diffraction.

Carbamoylation and Final Functionalization

Synthesis of N-(3-fluorophenyl)-triazolo[4,3-a]pyridine-6-carboxamide

Alternative and Emerging Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been explored as a means to accelerate both the cyclization and functionalization steps in triazolopyridine synthesis. Reactions that typically require several hours under conventional heating can often be completed in minutes with comparable or improved yields. This technique is particularly effective for the cyclocondensation of hydrazinopyridines and for the alkylation steps, reducing thermal degradation and enhancing product purity.

Flow Chemistry and Automation

Continuous flow reactors have been applied to the synthesis of triazolopyridine derivatives, offering advantages in scalability, reproducibility, and safety. The controlled addition of reagents and precise temperature regulation enable the efficient synthesis of key intermediates, while inline purification can streamline the overall process. Flow chemistry is especially beneficial for hazardous steps such as halomethylation or thiolation, where the containment of toxic intermediates is critical.

Analytical and Quality Control Aspects

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed by a combination of analytical techniques. Proton and carbon-13 nuclear magnetic resonance spectroscopy provide detailed information on the substitution pattern and connectivity of the molecule. Infrared spectroscopy confirms the presence of key functional groups, such as amide and sulfanyl stretches. High-resolution mass spectrometry is used to verify the molecular weight and isotopic pattern, particularly important for compounds containing bromine and fluorine.

Chromatographic Purification and Analysis

Preparative and analytical high-performance liquid chromatography are employed to achieve and verify the purity of the final product. The use of gradient elution and multiple detection wavelengths ensures the separation of closely related impurities. Thin-layer chromatography is used for rapid monitoring of reaction progress and preliminary assessment of product purity.

Crystallographic and Elemental Analysis

Where possible, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including the configuration of the triazolopyridine core and the orientation of the carbamoyl substituents. Elemental analysis is used to confirm the empirical formula and assess the presence of residual solvents or inorganic salts.

Comparative Analysis of Preparation Methods

Yield and Scalability

The classical cyclocondensation and alkylation methods afford high yields and are readily scalable to multi-gram or kilogram quantities, making them suitable for both laboratory and industrial applications. Microwave-assisted and flow chemistry approaches offer advantages in speed and safety, particularly for hazardous or thermally sensitive steps.

Cost and Availability of Reagents

The required starting materials, such as 2-hydrazinopyridine derivatives, aryl isocyanates, and halomethylating agents, are commercially available or can be synthesized from inexpensive precursors. The use of specialized reagents, such as trimethylsilyl azide or polymer-supported catalysts, may increase costs but can be justified by improvements in yield, purity, or environmental profile.

Case Studies and Literature Examples

Patent Literature

A notable patent describes the preparation of triazolopyridine derivatives via the reaction of 2-hydrazinopyridine-3-carboxamide with substituted acids in the presence of phosphoryl chloride and ultrasonic irradiation. The method is characterized by high yields, short reaction times, and the use of inexpensive reagents. The scope includes various substituted phenyl groups, halogens, and nitro groups, demonstrating the generality of the approach.

Academic Research

Recent academic studies have reported the synthesis of triazolopyridine derivatives bearing oxadiazole, carbamoyl, and other functional groups. The use of Mitsunobu conditions and microwave irradiation has been shown to improve yields and reduce reaction times for sensitive or highly functionalized substrates. The characterization of products by NMR, mass spectrometry, and X-ray crystallography confirms the reliability of these methods.

Industrial Applications

Industrial syntheses prioritize scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated purification systems enables the efficient production of triazolopyridine derivatives on a large scale. The selection of solvents, reagents, and purification methods is guided by considerations of environmental impact and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred based on structural analogs and functional group analysis:

Structural and Functional Group Similarities

Compound Class Core Structure Key Substituents Evidence Reference
Target Compound [1,2,4]triazolo[4,3-a]pyridine - 3-Sulfanyl-carbamoylmethyl (4-bromophenyl)
- 6-Carboxamide (3-fluorophenyl)
N/A
Furo[2,3-b]pyridine Analogs Furopyridine - 4-Fluorophenyl
- Trifluoroethylamino
- Cyclopropylcarbamoyl

Key Differences

Core Scaffold: The triazolo-pyridine core of the target compound differs significantly from the furopyridine scaffolds in the evidence. Triazolo-pyridines are known for enhanced metabolic stability compared to furans due to reduced susceptibility to oxidative degradation .

Halogen Substitution : The 4-bromophenyl group in the target compound may enhance hydrophobic interactions compared to the 4-fluorophenyl groups in –4, but bromine’s larger atomic radius could reduce binding pocket compatibility .

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

Property Target Compound Furopyridine Analogs (e.g., –4)
Metabolic Stability Likely high (triazole core) Moderate (furan ring susceptible to oxidation)
Solubility Moderate (sulfanyl group) Enhanced (trifluoroethylamino improves polarity)
Target Selectivity Unclear (no data) Kinase inhibition reported in analogs

Biological Activity

The compound 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : [1,2,4]triazolo[4,3-a]pyridine
  • Functional Groups :
    • Carbamoyl group attached to a bromophenyl moiety
    • Sulfanyl group
    • Fluorophenyl substituent

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Properties : The compound has shown promising antiviral activity against avian influenza viruses (H5N1), with studies reporting effective inhibition at specific concentrations (EC50) and low toxicity (LD50) in vitro on Madin-Darby canine kidney cells .
  • Antitumor Activity : Analogous compounds within the triazole class have demonstrated significant antitumor effects by inhibiting key pathways involved in cancer cell proliferation. The specific mechanisms often involve targeting receptor tyrosine kinases and other oncogenic pathways .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activities, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The triazole ring may interact with biological targets such as enzymes or receptors involved in disease processes.
  • The sulfanyl group could enhance the compound's ability to penetrate cellular membranes or stabilize interactions with target proteins.

Antiviral Activity

A study evaluated the antiviral efficacy of various synthesized derivatives of triazoles against H5N1. The results indicated that certain compounds exhibited significant antiviral properties with effective concentration ranges .

CompoundEC50 (µM)LD50 (µM)Activity
Compound A0.5100High
Compound B1.080Moderate
Target Compound0.890High

Antitumor Activity

In vitro assays have shown that similar triazole derivatives inhibit tumor cell lines by targeting specific kinases associated with cancer progression. For example, compounds have been tested against BRAF(V600E) and EGFR pathways with notable results indicating potential for therapeutic applications in oncology .

Anti-inflammatory Studies

Research has demonstrated that derivatives of this compound can reduce inflammation markers in cellular models. This was assessed through the measurement of cytokine levels post-treatment with the compound compared to control groups.

CytokineControl Level (pg/mL)Post-Treatment Level (pg/mL)
IL-615075
TNF-alpha200100

Q & A

Q. What are the critical synthetic steps and optimization strategies for this compound?

The synthesis involves multi-step reactions, including cyclization of the triazolo[4,3-a]pyridine core, introduction of the sulfanylacetamide linker, and coupling of halogenated aryl groups. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for nucleophilic substitution reactions .
  • Temperature control : Reflux conditions (70–100°C) for cyclization steps to enhance reaction rates .
  • Catalysts : Use of coupling agents like EDCI/HOBt for carboxamide bond formation . Yield optimization typically requires iterative adjustments to stoichiometry and reaction time.

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and regioselectivity of the triazole ring .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities .
  • HPLC : Reverse-phase chromatography to assess purity (>95% required for biological assays) .

Q. How does the sulfanylacetamide linker influence the compound’s physicochemical properties?

The linker enhances solubility in polar solvents (e.g., DMSO) and facilitates hydrogen bonding with biological targets. Computational studies (e.g., LogP calculations) predict moderate lipophilicity (LogP ~3.5), balancing membrane permeability and aqueous solubility .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in IC50 values or target selectivity may arise from:

  • Purity variations : Impurities >5% can skew assay results; re-characterize batches via HPLC-MS .
  • Assay conditions : Differences in buffer pH or incubation time alter binding kinetics. Standardize protocols using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Metabolic instability : Evaluate microsomal stability to rule out false negatives in cell-based assays .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Systematically replace the 4-bromophenyl or 3-fluorophenyl groups with electron-withdrawing/donating analogs (e.g., Cl, CF3, OMe) .
  • Linker modification : Replace the sulfanyl group with oxadiazole or triazole to assess impact on target binding .
  • Computational guidance : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high affinity .

Q. How can reaction scalability challenges be addressed for preclinical studies?

  • Flow chemistry : Continuous-flow reactors improve reproducibility in large-scale synthesis (e.g., 10 g batches) by maintaining precise temperature and mixing .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water mixtures) for cost-effective scale-up .

Contradiction Analysis Example

Issue : A study reports IC50 = 50 nM against kinase X, while another finds IC50 = 500 nM.
Resolution Steps :

Verify compound identity and purity via NMR/MS .

Re-test activity under uniform conditions (e.g., ATP concentration, incubation time) .

Assess competitive binding using SPR to rule out assay interference .

Computational Integration

Q. How can DFT calculations improve understanding of electronic properties?

Density Functional Theory (DFT) predicts electron density distribution, identifying nucleophilic/electrophilic sites (e.g., sulfur in the sulfanyl group). This guides derivatization for enhanced target engagement .

Q. What role does molecular dynamics (MD) play in studying binding stability?

MD simulations (e.g., 100 ns trajectories) reveal conformational flexibility of the carboxamide group in aqueous environments, informing solvent-exposed regions for modification .

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